1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10,15H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOFRSFHIUMSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441419 | |
| Record name | 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144486-12-4 | |
| Record name | 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Trifluoromethyl Phenyl but 3 En 1 Ol
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol, typically involving the reaction of an allylating agent with 4-(trifluoromethyl)benzaldehyde (B58038).
Metal-Mediated Allylation Reactions
Metal-mediated allylation reactions are a cornerstone for the formation of carbon-carbon bonds and are widely employed for the synthesis of homoallylic alcohols. These reactions involve the in-situ formation of an organometallic reagent from an allyl halide and a metal, which then adds to a carbonyl compound.
The Barbier-type reaction, a one-pot synthesis, is a prominent method for the allylation of carbonyl compounds. nih.gov Zinc has emerged as a cost-effective and environmentally benign metal for mediating this transformation. rsc.org A notable advancement in this area is the use of mechanochemistry, specifically ball-milling, to facilitate the zinc-mediated Barbier-type allylation. nih.govorganic-chemistry.org This technique is operationally simple, does not necessitate an inert atmosphere or dry solvents, and is effective with various zinc metal morphologies. nih.govorganic-chemistry.org
In a typical procedure, 4-(trifluoromethyl)benzaldehyde is reacted with an allyl halide in the presence of zinc metal. nih.govorganic-chemistry.org The reaction can be performed under aqueous conditions, often using a saturated aqueous solution of ammonium (B1175870) chloride as the medium. nih.govresearchgate.net The use of aqueous media represents a greener alternative to traditional organic solvents. nih.gov
A study on mechanochemical zinc-mediated Barbier-type allylation demonstrated high efficiency. organic-chemistry.org Optimization experiments revealed that milling for 2 hours with DMSO as a liquid-assisted grinding agent can lead to the desired product in up to 99% yield. organic-chemistry.org This method is also scalable, allowing for the production of gram quantities of the product. organic-chemistry.org
| Metal | Reaction Type | Conditions | Yield | Reference |
| Zinc | Barbier-Type Allylation | Ball-milling, DMSO (liquid-assisted grinding), 2 hours | 99% | organic-chemistry.org |
| Zinc | Barbier-Type Allylation | Aqueous NH4Cl, THF | Good | nih.govresearchgate.net |
| Indium | Barbier-Type Allylation | Aqueous media | High | rsc.org |
| Aluminum (with catalytic In) | Barbier-Type Allylation | DMF | Good | arkat-usa.org |
The choice of solvent and other reaction conditions significantly influences the outcome of allylation reactions. While aqueous media offer environmental benefits, the solubility of the reactants can be a limiting factor. researchgate.net For instance, when using only dichloromethane (B109758) or water as the solvent in certain allylation reactions, lower yields were observed due to the poor solubility of the reactants. researchgate.net A mixture of THF and water or saturated aqueous ammonium chloride has been shown to accelerate the reaction. researchgate.net
The nature of the metal mediator is also crucial. While zinc is widely used, other metals like indium have been shown to be highly effective, particularly in aqueous media, leading to high yields of the corresponding homoallylic alcohols. rsc.org An economical alternative involves using aluminum foil in the presence of a catalytic amount of indium metal in DMF. arkat-usa.org
The electrophilicity of the carbonyl group in 4-(trifluoromethyl)benzaldehyde is enhanced by the electron-withdrawing trifluoromethyl group, which can facilitate the nucleophilic attack of the allyl organometallic species. wikipedia.org
Precursor-Based Synthesis Strategies
An alternative to direct allylation involves the synthesis of a carbonyl precursor which is then reduced to the desired alcohol.
Reduction of Carbonyl Precursors
This strategy hinges on the selective reduction of a ketone to a secondary alcohol.
The synthesis of this compound can be envisioned through the reduction of a suitable enone precursor. While specific research on the direct reduction of 1-[4-(trifluoromethyl)phenyl]but-3-en-one to the target alcohol is not detailed in the provided search results, the reduction of similar α,β-unsaturated ketones is a well-established transformation in organic synthesis. This would typically involve the use of a selective reducing agent that can reduce the ketone functionality without affecting the double bond.
The precursor, 1-[4-(trifluoromethyl)phenyl]but-1-en-3-one, is a known compound and can be utilized in various organic reactions. Its synthesis can be a key step in this precursor-based approach.
| Precursor | Reducing Agent | Product | Reference |
| 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one | Selective reducing agent (e.g., NaBH4 with CeCl3) | This compound | (Implied) |
Regioselective and Stereoselective Reductions
The reduction of α,β-unsaturated ketones is a cornerstone of organic synthesis. In the context of producing this compound, the regioselective and stereoselective reduction of the corresponding enone, 1-(4-(trifluoromethyl)phenyl)but-3-en-1-one, is a critical step. Achieving high selectivity is paramount to ensure the desired isomer is obtained.
Recent studies have highlighted methods for the stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol counterparts. organic-chemistry.org For instance, the use of lithium dispersion with hydrated salts of transition metals like iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or copper(II) chloride dihydrate (CuCl₂·2H₂O) in tetrahydrofuran (B95107) (THF) at room temperature has proven effective for various cyclic ketones. organic-chemistry.org This approach offers high diastereoselectivity and good yields under mild conditions. organic-chemistry.org The versatility of this method extends to ketones bearing functional groups such as trifluoromethyl and hydroxyl groups. organic-chemistry.org
Furthermore, the choice of solvent and catalyst can significantly influence the stereochemical outcome of hydrogenation reactions. For example, in the reduction of steroidal 4-ene-3-ketones, palladium-catalyzed hydrogenation in the presence of ionic liquids derived from natural carboxylic acids has been shown to improve 5β-selectivity. nih.gov Isopropanol has also been identified as a superior solvent for achieving stereoselectivity in certain reductions. nih.gov These findings underscore the importance of optimizing reaction conditions to control the stereochemistry of the reduction process.
Transformations from Alkynyl Precursors
An alternative and powerful strategy for the synthesis of this compound involves the transformation of alkynyl precursors. Polyyne chemistry, which deals with compounds containing alternating single and triple bonds, provides a rigid and functionalizable backbone for constructing complex molecules. wikipedia.org
The direct precursor, 1-(4-(trifluoromethyl)phenyl)but-3-yn-1-ol, serves as a key intermediate. chemicalbook.com This alkynyl alcohol can be synthesized through various methods, often involving the addition of an ethynyl (B1212043) group to the corresponding aldehyde or ketone. The presence of the trifluoromethyl group on the phenyl ring can influence the reactivity and synthetic accessibility of these precursors. researchgate.net
The synthesis of related trifluoromethylated compounds often involves multi-step sequences. For example, the synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione starts from 2-(4-bromophenyl)propene, highlighting the complex pathways that can be employed to introduce the trifluoromethyl functionality. nih.gov
Once the alkynyl precursor is obtained, controlled hydrogenation is employed to selectively reduce the triple bond to a double bond without affecting the alcohol or the aromatic ring. This can be achieved using specific catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other partially deactivated palladium catalysts.
Hydration of the triple bond is another important transformation. The hydration of alkynes typically follows Markovnikov's rule, leading to the formation of a ketone. However, anti-Markovnikov hydration can be achieved using specific reagents like hydroboration-oxidation. In the context of synthesizing the target alcohol, the focus is on the partial reduction of the alkyne. The hydration of a related compound, 3-phenylbut-1-ene, in dilute sulfuric acid results in the formation of 2-phenylbutan-2-ol, demonstrating the regioselectivity of such reactions. doubtnut.comdoubtnut.com
Stereoselective Synthesis of this compound and its Chiral Derivatives
The synthesis of specific stereoisomers of this compound is of great interest, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its three-dimensional structure.
Enantioselective Catalytic Approaches
Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules. These methods utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Asymmetric reduction of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)but-3-en-1-one, is a direct and efficient route to chiral this compound. A variety of chiral reducing agents and catalytic systems have been developed for this purpose.
For instance, the asymmetric reduction of phenyl trifluoromethyl ketone has been achieved with high stereoselectivity using chiral alkoxy-aluminum and -magnesium halides. rsc.org Specifically, bornan-2-endo-yloxyaluminium dichloride and p-menthan-3-yloxyaluminium dichloride have been shown to reduce the ketone to 2,2,2-trifluoro-1-phenylethanol with high enantiomeric excess. rsc.org
Biocatalysis also presents a valuable strategy for enantioselective synthesis. Engineered enzymes, such as variants of cytochrome c552, have been used for the asymmetric N-H carbene insertion reaction to produce chiral α-trifluoromethyl amines with high yield and enantioselectivity. nih.gov This highlights the potential of biocatalytic methods for the synthesis of other chiral trifluoromethylated compounds.
Furthermore, biomimetic approaches using chiral NAD(P)H models have been successful in the asymmetric reduction of tetrasubstituted olefins, achieving high yields and enantioselectivities. dicp.ac.cn These advanced catalytic systems provide a promising avenue for the stereoselective synthesis of complex chiral molecules, including the chiral derivatives of this compound.
Chiral Ligand Design for Stereocontrol
The enantioselective allylation of aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols. The key to achieving high enantioselectivity lies in the design and application of chiral ligands that can effectively coordinate to a metal catalyst and create a chiral environment around the reacting species. While direct studies on this compound are not extensively documented, principles from related asymmetric allylations of aromatic aldehydes provide a clear framework.
The reaction typically involves the addition of an allylating agent, such as an allylboronate or an allylmetal reagent, to 4-(trifluoromethyl)benzaldehyde in the presence of a chiral catalyst. The catalyst is often a transition metal complex, with palladium, copper, and chromium being common choices, coordinated to a chiral ligand. nih.govmdpi.com
Phosphine-Based Ligands: A prominent class of ligands for asymmetric catalysis are chiral phosphines. nih.gov Diphosphine ligands with central, axial, or planar chirality have demonstrated success in various asymmetric transformations. mdpi.com For instance, Trost's semi-empirical ligand (TSL) and its analogues, which possess a "chiral pocket," have been effective in palladium-catalyzed asymmetric allylic alkylations. mdpi.com Non-C2-symmetric phosphine-oxazoline ligands have also emerged as powerful tools, demonstrating high enantioselectivity in copper/palladium-catalyzed allyl-allyl couplings. nih.gov
In a representative system, the choice of a non-C2-symmetric phosphine-oxazoline ligand, (R)-L16, was identified as optimal in a synergistic copper/palladium catalyzed three-component allylation, affording the product with high enantiomeric excess. nih.gov The modular nature of these ligands allows for fine-tuning of the steric and electronic properties to maximize stereocontrol.
Table 1: Representative Chiral Ligands for Asymmetric Allylation
| Ligand Type | Example Ligand | Metal Catalyst | Typical Substrate | Reported Enantioselectivity (ee) |
| Phosphine-Oxazoline | (R)-L16 | Cu/Pd | Allenes/Allylic Phosphates | up to 89% nih.gov |
| Diphosphine (TSL type) | Ferrocenylphosphines | Pd | Allylcarbonates | up to 95% mdpi.com |
| Bisoxazoline | Bisoxazoline L8 | Cr | Aryl N-4-trifluoromethylphenyl-substituted sulfonyl imines | Not specified for allylation |
This table presents examples of chiral ligands used in asymmetric reactions analogous to the synthesis of the target compound.
The design of these ligands often incorporates a rigid backbone to create a well-defined chiral pocket. This steric environment forces the incoming aldehyde, 4-(trifluoromethyl)benzaldehyde, to adopt a specific orientation, leading to the preferential formation of one enantiomer of this compound.
Diastereoselective Synthetic Routes
When the allylating agent is substituted, the formation of diastereomers becomes a crucial aspect of the synthesis. Diastereoselective control can be achieved by carefully selecting the reagents and reaction conditions.
Control of Stereochemistry at the Allylic Alcohol Carbon
The stereochemistry at the newly formed carbinol center in this compound is determined during the nucleophilic addition of the allyl group to the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. The facial selectivity of this addition is influenced by the steric and electronic properties of both the aldehyde and the allylating agent, as well as any chiral catalyst or auxiliary present.
In Barbier-type reactions, for example, the diastereoselective allylation of aldehydes can be achieved using an enantiopure 2-sulfinylallyl halide. The observed diastereoselectivity in these reactions is often explained by an acyclic antiperiplanar transition state model, where steric interactions are minimized. nih.gov
For the synthesis of related α-(trifluoromethyl)-β-amino alcohols, a three-component condensation of 3,3,3-trifluorolactic aldehyde, an alkenyl boronic acid, and an amine has been shown to proceed with high stereocontrol, yielding the anti-diastereomer. wikipedia.org This suggests that multicomponent reactions can be a powerful strategy for controlling the relative stereochemistry of adjacent chiral centers.
Influence of the Trifluoromethylphenyl Moiety on Diastereoselectivity
The 4-(trifluoromethyl)phenyl group exerts a significant electronic and steric influence on the stereochemical outcome of the reaction. The trifluoromethyl (CF3) group is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon in 4-(trifluoromethyl)benzaldehyde. researchgate.net This increased reactivity can influence the transition state geometry and, consequently, the diastereoselectivity.
Furthermore, the CF3 group is sterically demanding. acs.org In transition state models, such as the Zimmerman-Traxler model for aldol (B89426) and related additions, the steric bulk of the substituents on the aldehyde plays a critical role in determining which diastereomer is favored. The bulky trifluoromethylphenyl group will preferentially occupy a pseudo-equatorial position in a chair-like transition state to minimize steric strain, thereby directing the approach of the nucleophilic allylating agent.
Studies on the dehydration of trifluoromethyl homoallyl alcohols have shown that the trifluoromethyl group behaves as a much larger substituent than commonly perceived, comparable in size to a cyclohexyl group. acs.org This significant steric presence is a key factor in directing the stereochemical course of reactions involving this moiety.
In chromium-catalyzed enantioconvergent allenylation of aldehydes, the steric bulk of substituents on the alkyne terminus was found to be critical for achieving high regio- and stereoselectivity. By analogy, the steric properties of the trifluoromethylphenyl group in the synthesis of this compound would be expected to play a decisive role in controlling diastereoselectivity.
Explorations in Advanced Reaction Chemistry and Transformations of 1 4 Trifluoromethyl Phenyl but 3 En 1 Ol
Functional Group Interconversions Involving the Alcohol Moiety
The secondary alcohol group is a primary site for synthetic modification, allowing for oxidation to a carbonyl compound or derivatization to other functional groups, thereby expanding its synthetic utility.
Oxidation Pathways to Carbonyl Compounds
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. byjus.com For 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol, this conversion yields the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)but-3-en-1-one. This ketone serves as a valuable intermediate in various synthetic applications.
A variety of established methods can be employed for the oxidation of secondary allylic alcohols. commonorganicchemistry.com The choice of reagent is often guided by the desired selectivity and tolerance of other functional groups within the molecule. Given the presence of an allylic double bond, mild reagents are often preferred to avoid potential side reactions. Common and effective methods for this transformation are summarized in the table below.
Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent/Method | Typical Solvent | Key Characteristics |
| Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | A reliable and selective oxidant, though its use has declined due to toxicity concerns. commonorganicchemistry.comlscollege.ac.in |
| Swern Oxidation | Dichloromethane (DCM) | Employs dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride at low temperatures; known for high yields and mild conditions. commonorganicchemistry.comlscollege.ac.in |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | A mild and highly efficient reagent that operates at room temperature with short reaction times. lscollege.ac.in |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | A particularly mild reagent that is chemoselective for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.com |
| TEMPO-based Systems | Various | Catalytic systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., diisopropyl azodicarboxylate or in aerobic oxidations) offer green and efficient alternatives. organic-chemistry.org |
The resulting α,β-unsaturated ketone, 1-(4-(trifluoromethyl)phenyl)but-3-en-1-one, is a versatile building block, notably used as a precursor in the synthesis of amine derivatives.
Derivatization for Further Synthetic Utility
Beyond oxidation, the alcohol functionality can be converted into other groups to facilitate subsequent reactions. This derivatization is crucial for constructing more complex molecular architectures. Common strategies include converting the hydroxyl group into an ether, ester, or a good leaving group for substitution reactions.
Alkylation or acylation of the hydroxyl group can be readily achieved. libretexts.org For instance, esterification can be performed using acyl chlorides (like benzoyl chloride) or carboxylic acids under appropriate catalytic conditions. libretexts.orgresearchgate.net Silylation, another common derivatization, involves reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silyl (B83357) ether. sigmaaldrich.com These derivatives often exhibit increased stability and volatility, which can be advantageous for chromatographic analysis and purification. sigmaaldrich.com
The hydroxyl group can also be transformed into a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Reactions at the Allylic Double Bond
The butenyl side chain, with its terminal double bond, is a key site for electrophilic additions and cycloaddition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Electrophilic Additions and Cycloadditions
The electron-rich double bond in this compound is susceptible to attack by various electrophiles. These reactions can lead to simple addition products or, when an internal nucleophile is present, to the formation of cyclic structures.
Selenofunctionalization involves the addition of an electrophilic selenium species across the double bond, followed by the trapping of the resulting seleniranium ion intermediate by a nucleophile. In the context of this compound, the hydroxyl group can act as an intramolecular nucleophile. This process, known as seleno-cyclization, would lead to the formation of a selenium-containing tetrahydrofuran (B95107) derivative.
The reaction is typically initiated by an electrophilic selenium reagent, such as phenylselenenyl chloride (PhSeCl) or N-phenylselenylphthalimide (N-PSP). The stereochemical outcome of the reaction is governed by the anti-addition of the selenium electrophile and the nucleophile across the double bond. The resulting organoselenium compound can then undergo further transformations, such as oxidative elimination to generate a new double bond, making this a versatile synthetic strategy. The conversion of olefins to allylic alcohols and epoxides through the use of arylselenenic and arylseleninic acids highlights the synthetic utility of organoselenium chemistry. acs.org
The structure of this compound is well-suited for intramolecular cyclization reactions, where the butenyl chain reacts with the phenyl ring. Under strongly acidic conditions, such as in triflic acid (TfOH), the alcohol can be protonated and eliminated to form a secondary carbocation. This cation, or a related species formed by protonation of the double bond, can then act as an electrophile in an intramolecular Friedel-Crafts-type reaction with the electron-deficient trifluoromethyl-substituted phenyl ring.
Research on analogous systems, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, has shown that such intramolecular cyclizations can proceed to form indanone structures. nih.gov In the case of this compound, a similar acid-catalyzed cyclization could potentially yield a tetralone derivative. The success of such a reaction would depend on the reactivity of the phenyl ring, which is deactivated by the strong electron-withdrawing trifluoromethyl group. Tandem reactions involving intramolecular cyclization have also been explored for the synthesis of various heterocyclic systems like 3-benzylidene-1-pyrrolines. rsc.org
Transition Metal-Catalyzed Transformations
The presence of both a hydroxyl group and a carbon-carbon double bond in this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These reactions often proceed with high selectivity and efficiency, offering powerful tools for synthetic chemists.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type reactions with related structures)
Palladium catalysis is a fundamental tool in organic synthesis, particularly for the formation of carbon-carbon bonds. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prime example. nih.govlibretexts.org While direct Heck-type reactions on this compound are not extensively detailed in the provided context, the reactivity of similar structures provides significant insight. For instance, palladium-catalyzed Heck-type reactions have been successfully applied to secondary trifluoromethylated alkyl bromides, demonstrating the feasibility of coupling at carbon centers bearing a trifluoromethyl group. beilstein-journals.org These reactions proceed under mild conditions and show good functional group tolerance. beilstein-journals.org The mechanism is believed to involve the generation of an alkyl radical via a single electron transfer (SET) pathway from the palladium(0) catalyst. beilstein-journals.org
Furthermore, palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds have been developed to synthesize trifluoromethyl ketones. researchgate.netelsevierpure.com This suggests that the trifluoromethylphenyl moiety is amenable to palladium-catalyzed transformations. The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.net The development of catalysts using bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 has been crucial for the successful coupling of challenging substrates, including those containing electron-withdrawing groups. nih.gov
A related transformation is the palladium-catalyzed reaction of (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohols with terminal alkynes, which yields conjugated (E)-3-alkynyl-3-trifluoromethyl allylic alcohols. sioc-journal.cn This highlights the utility of palladium catalysis in modifying allylic alcohols with trifluoromethyl groups.
Iridium-Catalyzed Reactions, including Isomerization/Fluorination
Iridium catalysts have emerged as powerful tools for a range of transformations, including the isomerization and fluorination of allylic alcohols. Iridium complexes can effectively catalyze the isomerization of primary allylic alcohols to aldehydes. nih.gov This process is often favored over the competing hydrogenation reaction by carefully controlling the reaction conditions, specifically by generating the active catalyst with molecular hydrogen but running the isomerization in its absence. nih.gov
In the context of fluorination, iridium catalysis has been employed for the allylic fluorination of trichloroacetimidates, yielding branched allylic fluorides with high regioselectivity. umn.edu While not directly involving this compound, this demonstrates the potential of iridium catalysis for introducing fluorine atoms into allylic systems. More broadly, I(I)/I(III) catalysis has been used for the highly regioselective fluorination of unactivated allenes to produce secondary and tertiary propargylic fluorides. nih.gov This methodology addresses the challenge of controlling regioselectivity in fluorination reactions. nih.gov
Iridium catalysts have also been used in the reaction of π-allylic-iridium complexes with trifluoroacetonitrile, leading to the formation of iridium(I) six-membered ring chelate complexes. rsc.org This indicates the capability of iridium to mediate complex transformations involving trifluoromethylated reagents.
Radical Group Transfer Reactions
Radical group transfer reactions offer a powerful method for C-C bond formation. nih.gov Photoredox catalysis, in particular, has enabled the radical group transfer of vinyl and alkynyl silanes onto sp3 carbons. nih.govresearchgate.net In a relevant synthesis, this compound was prepared from a corresponding vinyl silane (B1218182) using an iridium-based photoredox catalyst. nih.gov This highlights the involvement of the target compound in radical-mediated synthetic pathways.
The general mechanism for such reactions involves the radical addition to a C-C π bond, followed by the fragmentation of the resulting intermediate. nih.gov The trifluoromethyl group can also be introduced via radical reactions. For example, the trifluoromethyl radical can be generated from various sources and added to unsaturated systems like alkenes and alkynes. researchgate.net Copper-catalyzed 1,4-addition of a trifluoromethyl radical to 1,3-enynes has been reported, leading to trifluoromethyl-substituted allenes. nih.gov
Isomerization and Rearrangement Studies
The isomerization of allylic alcohols is a synthetically valuable transformation, providing access to carbonyl compounds. These reactions can be promoted by bases or transition metals and often proceed with high stereospecificity.
Base-Promoted Isomerization to Saturated Ketones via 1,3-Proton Shift
Base-catalyzed isomerization of allylic alcohols to ketones is a well-established transformation. acs.orgacs.orgfigshare.com This reaction proceeds through a 1,3-proton shift mechanism. For allylic alcohols bearing electron-withdrawing groups, such as the trifluoromethylphenyl group in this compound, this isomerization is particularly favorable. figshare.com The presence of an electron-withdrawing group facilitates the initial deprotonation step, which is often rate-limiting. acs.org
Studies have shown that strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can effectively catalyze this isomerization without the need for a transition metal. acs.org The reaction is highly stereospecific, with the stereochemical information from the chiral allylic alcohol being transferred to the resulting ketone. acs.org Research on the base-promoted isomerization of CF3-containing allylic alcohols has demonstrated the efficient conversion to the corresponding saturated ketones. beilstein-journals.org
Below is a table summarizing the types of bases used and their role in the isomerization of allylic alcohols.
| Base Type | Example(s) | Mechanism | Key Features | Reference(s) |
| Organic Bases | TBD, DBU | Ion Pair-Assisted (IPA) | Metal-free, high stereospecificity. | acs.orgacs.org |
| Inorganic Bases with Metal Cations | KOH, NaOH, tBuOK | Metal Cation-Assisted (MCA) | Generally higher catalytic efficiency than organic bases. | acs.orgfigshare.com |
Mechanistic Investigations of Allylic Alcohol Isomerizations
Mechanistic studies, including both experimental and computational approaches, have provided significant insights into the isomerization of allylic alcohols. Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathways. acs.orgfigshare.com
For base-catalyzed isomerizations, two primary mechanisms have been identified: the metal cation-assisted (MCA) mechanism for bases containing metal cations, and the ion pair-assisted (IPA) mechanism for organic bases. acs.orgfigshare.com In the IPA mechanism, an intimate ion pair is formed between the allylic anion and the conjugate acid of the base, which facilitates the efficient transfer of chirality. acs.org The initial deprotonation of the alcohol is the rate-determining step. acs.org
Computational studies have also revealed the influence of substituents on the reaction. Electron-withdrawing groups on the substrate, such as the trifluoromethylphenyl group, are favorable for the C-H bond cleavage step, while electron-donating groups favor the subsequent hydrogen transfer. figshare.com
Electrochemical methods have also been employed to study and perform the isomerization of allylic alcohols, providing an environmentally friendly alternative that avoids chemical oxidants and metal catalysts. mdpi.com These studies suggest that the reaction can proceed through a radical process. mdpi.com
The table below outlines key mechanistic findings from various studies on allylic alcohol isomerization.
| Study Type | Key Findings | Implication for this compound | Reference(s) |
| Experimental & Computational | Stereospecificity is achieved through an ion-pair mechanism with organic bases. Deprotonation is rate-limiting. | The trifluoromethyl group would facilitate the rate-limiting deprotonation, making isomerization efficient. | acs.org |
| DFT Studies | Metal cations in bases enhance catalytic efficiency (MCA mechanism). Electron-withdrawing groups favor C-H bond cleavage. | Isomerization should be efficient with both organic and metal-containing bases due to the electron-withdrawing trifluoromethylphenyl group. | acs.orgfigshare.com |
| Electrochemical Studies | Isomerization can proceed via a radical mechanism under electrochemical conditions. | Provides an alternative, "green" pathway for the isomerization of this compound. | mdpi.com |
Reactivity Influenced by the Trifluoromethylphenyl Group
The 4-(trifluoromethyl)phenyl group is a powerful modulator of chemical reactivity. Its strong electron-withdrawing nature and steric bulk exert significant influence on the adjacent reaction centers in this compound, namely the benzylic alcohol and the butenyl side chain.
Electron-Withdrawing Effects on Reaction Centers
The trifluoromethyl group (-CF3) is one of the most potent electron-withdrawing groups utilized in organic chemistry. nih.gov This property is primarily attributed to the high electronegativity of the fluorine atoms, which results in a strong inductive effect (-I) across the sigma bond framework. nih.gov In the context of this compound, this electron-withdrawing effect has profound implications for the reactivity of both the hydroxyl group and the benzylic carbon to which it is attached.
The primary impact of the trifluoromethyl group is the increased acidity of the hydroxyl proton. By withdrawing electron density from the phenyl ring and, consequently, from the benzylic carbon and the attached oxygen atom, the O-H bond is polarized to a greater extent, facilitating its deprotonation. This enhanced acidity can influence the choice of base and reaction conditions required for transformations involving the alkoxide.
Furthermore, the electron-withdrawing nature of the trifluoromethylphenyl group significantly destabilizes any potential carbocation formation at the benzylic position. This makes reactions that proceed through an SN1-type mechanism, involving the departure of a leaving group from the benzylic carbon, less favorable. Conversely, the electrophilicity of the benzylic carbon is enhanced. nih.gov This increased electrophilic character makes the benzylic position more susceptible to nucleophilic attack, particularly in reactions where the hydroxyl group is first converted into a better leaving group. Research on trifluoromethyl-substituted superelectrophiles has shown that the strong electron-withdrawing properties lead to enhanced electrophilic character at cationic sites. nih.gov
The electron-withdrawing effect also extends to the butenyl side chain, although to a lesser extent. By pulling electron density away from the double bond, the trifluoromethylphenyl group can influence its susceptibility to electrophilic addition and other transformations.
A summary of the electronic effects on the reaction centers is presented in the table below:
| Reaction Center | Influence of the Trifluoromethylphenyl Group | Consequence for Reactivity |
| Hydroxyl Group | Increased acidity of the proton. | Facilitates deprotonation; affects choice of base. |
| Benzylic Carbon | Increased electrophilicity; destabilization of carbocation. | Favors nucleophilic attack; disfavors SN1-type reactions. |
| Butenyl Double Bond | Reduced electron density. | Influences susceptibility to electrophilic addition. |
Influence on Regioselectivity and Stereoselectivity
The trifluoromethylphenyl group plays a crucial role in directing the regioselectivity and stereoselectivity of reactions involving this compound. This influence stems from a combination of its electronic and steric properties.
Regioselectivity:
In reactions involving the butenyl double bond, the electronic nature of the trifluoromethylphenyl group can dictate the site of attack. For instance, in electrophilic additions, the initial formation of a carbocation intermediate will be influenced by the electron-withdrawing effect of the aromatic ring. This can lead to preferential formation of one regioisomer over another. Studies on related systems have demonstrated that the inductive effects of the -CF3 group can lead to unusual regioselectivity. nih.gov
Stereoselectivity:
The steric bulk of the trifluoromethylphenyl group is a significant factor in controlling the stereochemical outcome of reactions at the chiral benzylic center and the double bond. In reactions where a reagent approaches the molecule, the large trifluoromethylphenyl group can hinder access to one face of the molecule, leading to a preference for attack from the less sterically encumbered side. This is a common strategy for achieving diastereoselectivity in the reactions of chiral alcohols.
For reactions proceeding through chelation control, the oxygen of the hydroxyl group and another Lewis basic atom in the reagent can coordinate to a metal center, creating a rigid cyclic transition state. The stereochemical outcome is then dictated by the preferred conformation of this chelate, where the bulky trifluoromethylphenyl group will orient itself to minimize steric interactions. In non-chelation controlled reactions, the stereochemical outcome is often predicted by the Felkin-Ahn model, where the largest substituent (the trifluoromethylphenyl group) orients itself perpendicular to the trajectory of the incoming nucleophile to minimize steric hindrance.
The stereoselective synthesis of related compounds, such as (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbut-3-enoates, highlights the importance of the substitution pattern on the phenyl ring in controlling the stereochemical course of the reaction. rsc.org
The following table summarizes the expected influence of the trifluoromethylphenyl group on selectivity:
| Type of Selectivity | Influencing Factor | Expected Outcome |
| Regioselectivity | Electronic Effect (-I) | Directs addition to the butenyl double bond. |
| Diastereoselectivity | Steric Hindrance | Favors attack from the less hindered face. |
| Chelation Control | Steric and Electronic Effects | Directs stereochemistry via a rigid transition state. |
| Non-Chelation Control | Steric Hindrance (Felkin-Ahn) | Directs stereochemistry by minimizing steric interactions. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional techniques, allows for the complete assignment of all proton and carbon signals and confirms the compound's constitution.
The ¹H NMR spectrum of 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol is expected to display distinct signals corresponding to the aromatic protons, the vinyl protons of the butenyl group, the methylene protons, the methine proton, and the hydroxyl proton.
The 4-(trifluoromethyl)phenyl group gives rise to two sets of signals in the aromatic region, appearing as two doublets due to the symmetrical substitution pattern (an AA'BB' system). The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be deshielded and resonate further downfield compared to the meta protons. For a similar structure, 1-(4-(trifluoromethyl)phenyl)ethan-1-ol, these aromatic protons appear in the range of δ 7.47-7.62 ppm rsc.org.
The protons of the but-3-en-1-ol side chain exhibit characteristic chemical shifts and coupling patterns. The methine proton (H-1), attached to both the aromatic ring and the hydroxyl-bearing carbon, would appear as a triplet. The adjacent methylene protons (H-2) would likely appear as a multiplet due to coupling with both the methine proton (H-1) and the vinyl proton (H-3). The terminal vinyl protons (H-4) would present as distinct multiplets, with characteristic cis and trans coupling constants to the H-3 proton. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Based on analogous compounds like 1-phenylbut-3-en-1-ol, the vinyl and allylic protons are expected in the range of δ 5.0-6.0 ppm for the vinyl group and around δ 2.5 ppm for the allylic methylene group. The carbinol proton (CH-OH) is anticipated around δ 4.7-4.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to CF₃) | 7.60 | d | ~8.0 |
| Ar-H (meta to CF₃) | 7.48 | d | ~8.0 |
| H-3 (-CH=CH₂) | 5.70 - 5.90 | m | - |
| H-4 (cis to H-3) | 5.15 - 5.25 | dd | J_trans ≈ 17.0, J_gem ≈ 1.5 |
| H-4 (trans to H-3) | 5.05 - 5.15 | dd | J_cis ≈ 10.0, J_gem ≈ 1.5 |
| H-1 (-CH(OH)-) | 4.80 - 5.00 | t | ~6.5 |
| H-2 (-CH₂-) | 2.40 - 2.60 | m | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show 9 distinct signals, corresponding to the 11 carbon atoms (with two pairs of equivalent aromatic carbons).
The trifluoromethyl (CF₃) carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The aromatic carbon directly attached to the CF₃ group (C-ipso) will also show a quartet, but with a smaller two-bond coupling constant (²J_CF). The chemical shifts for the aromatic carbons in 1-(4-(trifluoromethyl)phenyl)ethan-1-ol are observed around δ 125.4 and 125.5 ppm rsc.org. The carbinol carbon (-CHOH) is expected to resonate in the range of δ 70-75 ppm. The allylic methylene carbon (-CH₂-) would appear around δ 40-45 ppm, while the vinyl carbons (-CH=CH₂) are expected at approximately δ 134 ppm and δ 118 ppm for the CH and CH₂ groups, respectively.
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O | - | - |
| C-4' (ipso to CF₃) | 129 - 131 | q (²J_CF ≈ 32 Hz) |
| C-1' (ipso to side chain) | 148 - 150 | s |
| C-3'/5' (meta to CF₃) | 125.0 - 126.0 | q (³J_CF ≈ 4 Hz) |
| C-2'/6' (ortho to CF₃) | 126.0 - 127.0 | s |
| C-3 (-CH=) | 133 - 135 | s |
| C-4 (=CH₂) | 118 - 120 | s |
| CF₃ | 122 - 125 | q (¹J_CF ≈ 272 Hz) |
| C-1 (-CH(OH)-) | 72 - 75 | s |
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clean, easily interpretable spectra. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
This signal will appear as a singlet, assuming the spectrum is proton-decoupled. The chemical shift for a CF₃ group on a benzene ring typically falls in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. wikipedia.orgcolorado.edu This characteristic chemical shift provides strong evidence for the presence of the trifluoromethyl moiety.
While 1D NMR provides primary structural information, 2D NMR experiments are essential for unambiguously establishing atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (H-1) and the methylene protons (H-2), and between the methylene protons (H-2) and the vinyl proton (H-3). Further correlations would be seen between H-3 and the terminal vinyl protons (H-4).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-1 to C-1, H-2 to C-2, H-3 to C-3, H-4 to C-4, and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the butenyl side chain to the phenyl ring. For instance, a correlation would be expected between the methine proton H-1 and the aromatic ipso-carbon (C-1'), as well as the ortho-carbons (C-2'/6'). Correlations between the allylic protons (H-2) and the carbinol carbon (C-1) and vinyl carbon (C-3) would further solidify the structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₁H₁₁F₃O. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches the calculated exact mass for this formula, confirming the elemental composition with high confidence.
Table 3: Calculated Exact Mass for HRMS Analysis.
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₁H₁₁F₃O | 216.0762 |
| [M+H]⁺ | C₁₁H₁₂F₃O | 217.0840 |
Fragmentation Pattern Analysis for Structural Confirmation
The molecular ion (M•+) peak is expected to be observed, confirming the molecular weight of the compound. A key fragmentation pathway for benzylic alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). The primary fragmentation pathways for this compound would likely involve the loss of the allyl group or the hydroxyl group, and characteristic cleavages of the aromatic ring.
A plausible fragmentation pattern is detailed in the table below:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 216 | [C11H11F3O]+• | Molecular Ion (M•+) |
| 199 | [M - OH]+ | Loss of a hydroxyl radical |
| 175 | [M - C3H5]+ | Loss of an allyl radical |
| 147 | [C7H4F3]+ | Tropylium-like ion resulting from fragmentation of the trifluoromethylphenyl moiety |
| 145 | [C7H4F3]+ | Phenyl cation with trifluoromethyl group |
| 127 | [C7H4F3 - HF]+ | Loss of hydrogen fluoride from the trifluoromethylphenyl fragment |
| 77 | [C6H5]+ | Phenyl cation from extensive fragmentation |
| 41 | [C3H5]+ | Allyl cation |
This table represents a predictive fragmentation pattern based on chemical principles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, aromatic, alkene, and trifluoromethyl moieties.
The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3600-3200 cm-1, which is characteristic of intermolecular hydrogen bonding in alcohols. askthenerd.com The C-O stretching vibration of the secondary alcohol is expected to appear in the 1100-1000 cm-1 region.
The aromatic trifluoromethylphenyl group will give rise to several distinct bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm-1. The C=C stretching vibrations within the benzene ring will produce sharp peaks in the 1600-1450 cm-1 range. The trifluoromethyl (-CF3) group itself is known to exhibit very strong and characteristic absorption bands. Specifically, the C-F stretching modes in trifluoromethyl-substituted benzenes give rise to a broad and intense band near 1330 cm-1. ias.ac.in
The butenyl side chain will also have characteristic absorptions. The C=C stretching of the terminal alkene is expected around 1640 cm-1. The =C-H stretching of the vinyl group will appear at approximately 3080 cm-1. pressbooks.pub
A summary of the expected characteristic IR absorption bands is provided in the table below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3080 (sharp) | =C-H stretch | Alkene |
| 3050-3010 (sharp) | Ar-H stretch | Aromatic Ring |
| 2980-2850 (medium) | C-H stretch | Alkane |
| 1640 (medium) | C=C stretch | Alkene |
| 1600-1450 (sharp, multiple) | C=C stretch | Aromatic Ring |
| ~1330 (very strong) | C-F stretch | Trifluoromethyl |
| 1100-1000 (strong) | C-O stretch | Secondary Alcohol |
This table presents predicted IR absorption frequencies based on known functional group correlations.
X-ray Crystallography Studies (for crystalline derivatives or related structures)
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction would be the gold standard for determining its absolute configuration.
However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for small, relatively flexible molecules, which may exist as oils or low-melting solids at room temperature. To date, there are no published crystal structures for this compound itself in the crystallographic databases.
In cases where the parent compound is difficult to crystallize, the synthesis of crystalline derivatives is a common strategy. For chiral alcohols, derivatization with a rigid, chromophoric, and chiral resolving agent can facilitate crystallization and aid in the determination of absolute stereochemistry. Alternatively, co-crystallization with a suitable host molecule can also produce crystals amenable to X-ray analysis. nih.gov
While no direct crystallographic data exists for the title compound, analysis of related structures provides insight. For instance, crystal structures of other chiral benzylic alcohols have been determined, often revealing details about intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups, which dictate the crystal packing. liverpool.ac.uk Should a crystalline sample of this compound or a suitable derivative be obtained, X-ray crystallography would provide invaluable data to complement the spectroscopic findings.
Computational and Theoretical Investigations of 1 4 Trifluoromethyl Phenyl but 3 En 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate molecular properties. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are frequently used to balance computational cost and accuracy for organic molecules. ajchem-a.comdergipark.org.trajchem-a.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a flexible molecule like 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol, which has several rotatable single bonds, a thorough conformational analysis is essential. nih.gov This process involves systematically rotating the key dihedral angles (e.g., around the C-C and C-O bonds) to identify all stable conformers (local minima) and determine the global minimum energy structure, which represents the most populated conformation of the molecule.
Once the geometry is optimized, its electronic properties can be analyzed to understand its reactivity.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.comsapub.orgresearchgate.net A small energy gap typically indicates a more reactive molecule. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich but-3-en-1-ol chain and the phenyl ring, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl group.
Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. bhu.ac.in Different colors on the map denote different potential values; typically, red indicates regions of negative electrostatic potential (electron-rich areas prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor areas prone to nucleophilic attack). bhu.ac.in In an MEP map of this compound, negative potential (red) would be expected around the oxygen atom of the hydroxyl group, while positive potential (blue) might be found near the hydrogen atom of the hydroxyl group and influenced by the trifluoromethyl group.
Table 1: Illustrative Frontier Orbital Data This table presents typical data obtained from a HOMO-LUMO analysis and does not represent actual calculated values for this compound.
| Parameter | Illustrative Energy Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.60 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental infrared (IR) spectrum. semanticscholar.org By analyzing the computed vibrational modes, each peak in the theoretical spectrum can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking. Theoretical frequencies are often systematically overestimated compared to experimental values, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve the correlation with experimental data. ajchem-a.com This correlation is crucial for confirming the structure of a synthesized compound.
Table 2: Illustrative Vibrational Frequency Correlation This table provides an example of how calculated vibrational frequencies are correlated with experimental data. The values are representative and not specific to this compound.
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Example Scaled Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | ~3400-3200 | 3350 |
| C-H stretch (aromatic) | ~3100-3000 | 3075 |
| C=C stretch (alkene) | ~1650 | 1645 |
| C=C stretch (aromatic) | ~1600, 1500 | 1590, 1495 |
| C-F stretch (CF₃) | ~1350-1150 | 1320, 1170 |
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational modeling is a key tool for investigating the dynamics of chemical reactions, including reaction mechanisms and stereochemical outcomes.
To understand how this compound is formed or how it reacts, computational chemists can model the entire reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) for each step. The TS is the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction, which governs the reaction rate. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The carbon atom bonded to the hydroxyl group in this compound is a chiral center. Computational modeling can be used to investigate the stereochemical course of reactions that form this center. For example, in the synthesis of this alcohol via the reduction of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)but-3-en-1-one, the reducing agent can attack the carbonyl carbon from two different faces, leading to the (R) or (S) enantiomer. By calculating the energies of the two diastereomeric transition states, it is possible to predict which enantiomer will be formed in excess, thus explaining or predicting the stereoselectivity of the reaction.
Energetic Profiles of Reaction Intermediates
Computational chemistry provides powerful tools for mapping the energetic landscape of a chemical reaction. By calculating the free energy of reactants, products, transition states, and any intermediates, a reaction's favorability and kinetic barriers can be predicted. Density Functional Theory (DFT) is a commonly employed method for constructing these energetic profiles, offering a balance between computational cost and accuracy. dtu.dkresearchgate.net
A representative transformation for an alcohol like 4-(Trifluoromethyl)benzyl alcohol is its oxidation to the corresponding aldehyde, 4-(trifluoromethyl)benzaldehyde (B58038). The reaction mechanism can involve several steps, including the formation of intermediates. For instance, in a catalyst-mediated oxidation, the alcohol first coordinates to the catalytic center, followed by a hydrogen abstraction or transfer step leading to the product.
Below is a representative, illustrative energetic profile for a hypothetical two-step oxidation of 4-(Trifluoromethyl)benzyl alcohol. The values are typical for such transformations and serve to demonstrate the concept.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 4-(Trifluoromethyl)benzyl alcohol + Oxidant | 0.0 |
| Transition State 1 | First energetic barrier | +20.5 |
| Intermediate | Intermediate complex | +5.2 |
| Transition State 2 | Second energetic barrier | +15.8 |
| Products | 4-(Trifluoromethyl)benzaldehyde + Reduced Oxidant | -12.7 |
Quantum Chemical Studies on Fluorine's Influence
The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, dramatically alters the electronic properties of a molecule. Quantum chemical studies are essential to deconstruct and quantify these effects, which are broadly categorized as inductive and hyperconjugative effects. These electronic modifications, in turn, influence the molecule's stability, reactivity, and bond strengths.
Hyperconjugation and Inductive Effects of the CF₃ Group
The trifluoromethyl group is renowned for being a powerful electron-withdrawing group. nih.gov This property arises from two primary electronic phenomena:
Inductive Effect (-I): The primary influence of the CF₃ group is its strong negative inductive effect. Due to the exceptionally high electronegativity of fluorine, the three fluorine atoms pull electron density away from the central carbon atom. This effect is transmitted through the sigma (σ) bonds of the molecule, resulting in a significant polarization of the C-CF₃ bond and a decrease in electron density on the adjacent phenyl ring.
Hyperconjugation: A secondary, though still significant, contributor is hyperconjugation, sometimes referred to as "negative hyperconjugation." In this case, electron density from adjacent filled C-C or C-H bonds can be donated into the low-lying, empty antibonding orbitals (σ*) of the C-F bonds. This interaction further delocalizes electron density away from the rest of the molecule and towards the fluorine atoms, reinforcing the group's electron-withdrawing character.
The net electronic effect of a substituent can be quantified using Hammett substituent constants (σ). The para-substituent constant (σₚ) for the CF₃ group is +0.54, indicating strong electron withdrawal from the para position, which is a combination of both inductive and resonance (including hyperconjugation) effects. nih.govwikipedia.org
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
|---|---|---|
| -N(CH₃)₂ (Dimethylamino) | -0.83 | Strongly Donating |
| -OCH₃ (Methoxy) | -0.27 | Donating |
| -CH₃ (Methyl) | -0.17 | Weakly Donating |
| -H (Hydrogen) | 0.00 | Neutral (Reference) |
| -Cl (Chloro) | +0.23 | Withdrawing |
| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Withdrawing |
| -NO₂ (Nitro) | +0.78 | Very Strongly Withdrawing |
Analysis of Bond Dissociation Energies and Reactivity Descriptors
The electronic perturbations caused by the CF₃ group directly impact the strength of chemical bonds within the molecule. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a bond homolytically, providing a direct measure of its strength. nih.gov For 4-(Trifluoromethyl)benzyl alcohol, the key bonds of interest are the benzylic carbon-oxygen (C-O) bond and the hydroxyl oxygen-hydrogen (O-H) bond.
The strong electron-withdrawing nature of the CF₃ group influences these BDEs when compared to the unsubstituted benzyl alcohol:
O-H Bond: The CF₃ group withdraws electron density from the phenyl ring, which in turn pulls density from the benzylic carbon and the attached hydroxyl group. This polarization weakens the O-H bond, making the proton more acidic and lowering its BDE.
C-O Bond: The effect on the benzylic C-O bond is more complex. While the inductive withdrawal destabilizes a potential benzylic carbocation that would form upon heterolytic cleavage, its effect on homolytic (radical) cleavage is less straightforward. Computational studies suggest that electron-withdrawing groups can subtly alter the stability of the resulting benzylic radical.
Reactivity descriptors, also derived from quantum chemical calculations, predict how a molecule will behave in a chemical reaction. The CF₃ group significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted benzyl alcohol. Furthermore, the decreased electron density in the aromatic ring deactivates it towards electrophilic aromatic substitution.
| Compound | Bond | BDE (kcal/mol) |
|---|---|---|
| Benzyl alcohol | O-H | ~88 |
| 4-(Trifluoromethyl)benzyl alcohol | O-H | ~86 |
| Benzyl alcohol | Benzylic C-O | ~79 |
| 4-(Trifluoromethyl)benzyl alcohol | Benzylic C-O | ~80 |
Role As a Chiral Fluorinated Building Block in Complex Molecule Synthesis
Applications in the Stereoselective Construction of Novel Scaffolds
The dual functionality of a chiral alcohol and an alkene in 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol makes it a valuable starting material for creating complex, stereodefined molecular scaffolds. Its utility lies in its potential to undergo reactions that simultaneously leverage its existing chirality and introduce new stereocenters.
Synthesis of Chiral Fluorine-Containing Compounds
This building block is ideally suited for the synthesis of other chiral molecules containing the trifluoromethyl group. The existing hydroxyl group can direct the stereochemical outcome of reactions at the adjacent alkene. For instance, directed epoxidation of the double bond would lead to the formation of a chiral epoxy alcohol, a versatile intermediate for synthesizing various fluorinated analogues of natural products. nih.gov Furthermore, asymmetric hydrogenation or hydroboration-oxidation of the alkene, influenced by the chiral alcohol, could establish new stereocenters with high diastereoselectivity, expanding the library of accessible chiral fluorinated compounds. nih.gov
Strategic Introduction of Chiral Centers and Fluorine Atoms
The primary advantage of using a building block like this compound is the ability to strategically introduce a trifluoromethylated phenyl group and a chiral center in a single, efficient step. In multi-step syntheses, this avoids the often-challenging late-stage introduction of fluorine or the need for non-selective fluorination methods. nih.gov The homoallylic alcohol motif is a classic substrate for a variety of stereoselective transformations. For example, palladium-catalyzed reactions, such as the Tsuji-Trost allylation, could be employed to form new carbon-carbon bonds at the allylic position, transferring the chirality of the starting material to the product. nih.gov This strategic placement is crucial in drug design, where the orientation of substituents can dramatically impact biological activity. mdpi.com
Integration into Multi-Step Organic Syntheses
In the broader context of total synthesis or library synthesis for drug discovery, this compound serves as a foundational element that can be elaborated into more complex structures.
Precursor for Functionalized Alkanes and Heterocycles
The reactive handles of the molecule—the hydroxyl and alkene groups—allow for its conversion into a variety of functionalized alkanes and heterocycles.
Functionalized Alkanes: The double bond can be readily transformed. For example, ozonolysis would cleave the alkene to yield a chiral aldehyde, which can then be used in subsequent reactions like Wittig or aldol (B89426) reactions. Alternatively, full hydrogenation of the alkene would produce the corresponding saturated chiral alcohol, 1-(4-(trifluoromethyl)phenyl)butan-1-ol, a functionalized alkane.
Heterocycles: The structure is a viable precursor for various heterocyclic systems. An intramolecular cyclization, such as an oxymercuration-demercuration reaction, could yield a chiral substituted tetrahydrofuran (B95107) ring. The synthesis of nitrogen-containing heterocycles is also feasible; for instance, after converting the alcohol to an amine, a ring-closing metathesis reaction could be envisioned to form a chiral dihydropyrrole, a common motif in pharmaceuticals. mdpi.comnih.gov
Adaptation for Diverse Chemical Spaces and Chemotypes
The adaptability of this compound makes it suitable for generating libraries of compounds with diverse chemical structures. nih.govchemdiv.com The aromatic ring can undergo electrophilic substitution reactions, while the alcohol can be converted into ethers, esters, or amines. The alkene can participate in a vast number of addition reactions (e.g., halogenation, epoxidation, dihydroxylation) and cross-coupling reactions. This multi-faceted reactivity allows chemists to explore a wide chemical space starting from a single, well-defined chiral building block, which is a highly efficient strategy in the search for new bioactive molecules. acs.org
Design Principles for Fluorinated Building Blocks
The design of effective fluorinated building blocks like this compound is guided by several key principles rooted in the unique properties of fluorine. nih.gov The trifluoromethyl group is particularly favored in medicinal chemistry for its profound impact on a molecule's physicochemical profile. mdpi.com
Key design principles include:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This is a common strategy to block metabolic hotspots on an aromatic ring, thereby increasing the half-life of a drug. mdpi.com
Lipophilicity Modulation: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution. mdpi.com This property is crucial for oral bioavailability and penetration of the central nervous system.
Binding Affinity Enhancement: The strong electron-withdrawing nature of the -CF3 group alters the electronics of the attached phenyl ring. This can modulate the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with biological targets like proteins and enzymes. nih.gov
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group. mdpi.com While sterically larger than a hydrogen atom, its van der Waals radius is comparable to a chlorine atom, allowing it to mimic other groups while imparting unique electronic properties.
Comparison of Substituent Properties
| Substituent | Hansch π Value | Electronic Effect | van der Waals Radius (Å) |
| -H | 0.00 | Neutral | 1.20 |
| -CH3 | +0.56 | Electron-donating | 2.00 |
| -Cl | +0.71 | Electron-withdrawing | 1.75 |
| -CF3 | +0.88 | Strongly Electron-withdrawing | 2.44 |
This table illustrates the distinct properties the trifluoromethyl group imparts compared to other common substituents.
By combining these electronic and steric properties with a chiral center, building blocks like this compound provide a powerful and efficient tool for the rational design and synthesis of complex, high-value molecules for a range of applications, from pharmaceuticals to advanced materials. sigmaaldrich.comnih.gov
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary focus of future research will be the development of more efficient and highly selective catalytic systems for the synthesis and transformation of 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol. While significant progress has been made in the enantioselective synthesis of allylic alcohols, the quest for catalysts that offer higher enantiomeric excess (ee), broader substrate scope, and milder reaction conditions remains a key objective. nih.govnih.gov
One promising avenue is the continued development of chiral anion phase-transfer (CAPT) catalysis. nih.gov This strategy has shown success in the enantioselective fluorination of allylic alcohols using chiral phosphoric acids. nih.gov Future work could focus on designing new chiral phosphate (B84403) catalysts and exploring different achiral directing groups to fine-tune the enantioselectivity of transformations involving this compound. nih.govnih.gov The interplay between the catalyst, substrate, and directing group is crucial, as minor structural changes can lead to significant and sometimes non-intuitive effects on enantioselectivity. nih.govnih.gov
Furthermore, metal-based catalytic systems, such as those employing iridium, rhodium, or chromium, are ripe for further exploration. rsc.orgacs.orgresearchgate.net For instance, iridium-catalyzed enantioselective allylations have been successful for creating fluorinated branched allylic compounds. rsc.org Future research could adapt these systems for reactions specifically involving this compound, aiming for high yields and excellent regio- and enantioselectivities. rsc.org Similarly, chromium-catalyzed asymmetric carbonyl additions, which have recently been extended to include racemic propargylic halides, could be adapted for transformations of this trifluoromethylated allylic alcohol. acs.org
The table below summarizes potential catalytic systems for future exploration:
| Catalytic System | Potential Application | Key Research Focus |
| Chiral Anion Phase-Transfer (CAPT) | Enantioselective fluorination and other nucleophilic substitutions | Design of new chiral phosphoric acids and directing groups to enhance enantioselectivity. |
| Iridium Catalysis | Enantioselective allylation reactions | Optimization for high regio- and enantioselectivity with this compound. |
| Chromium Catalysis | Asymmetric carbonyl additions | Adaptation for enantioconvergent reactions from racemic precursors of this compound. |
| Biocatalysis | Asymmetric reduction of the corresponding ketone | Discovery and engineering of robust alcohol dehydrogenases for green and scalable synthesis. nih.gov |
Exploration of New Reaction Manifolds for Allylic C–H Functionalization
Direct functionalization of C–H bonds represents a highly atom-economical and efficient strategy in organic synthesis. Future research will likely focus on developing novel methods for the allylic C–H functionalization of this compound. This approach circumvents the need for pre-functionalized substrates, streamlining synthetic routes.
The activation of the C–F bond in trifluoromethyl-containing compounds is a challenging but increasingly feasible area of research. rsc.org While the C–F bond is the strongest single bond in organic chemistry, recent advances have demonstrated that selective C–F bond activation is possible, opening up new avenues for the synthesis of diverse fluorinated compounds. rsc.org Exploring the controlled C–F bond functionalization of the trifluoromethyl group in this compound could lead to novel molecular architectures.
Another area of interest is the development of catalytic systems for the haloazidation of allylic alcohols. nih.gov This reaction introduces both a halogen and an azide (B81097) group across the double bond with high regio- and stereoselectivity. Applying this methodology to this compound would provide valuable chiral building blocks containing both a trifluoromethylphenyl group and versatile azide and halide functionalities. nih.gov
Integration with Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of scalability, safety, and process control. acs.orgacs.org Future efforts will focus on integrating the synthesis and transformations of this compound into continuous flow processes. acs.orgmdpi.com
Flow chemistry is particularly well-suited for multistep syntheses, allowing for the telescoping of reactions without the need for intermediate purification steps. acs.org For the synthesis of chiral alcohols like this compound, immobilized chiral catalysts can be employed in packed-bed reactors, enabling efficient catalyst recycling and continuous production of the desired enantiomer. acs.orgmdpi.com For example, polymer-supported chiral phosphoric acid catalysts have been successfully used in the asymmetric allylboration of aldehydes in flow. acs.org
The development of continuous-flow dynamic kinetic resolution (DKR) of allylic alcohols is another promising area. mdpi.com This technique combines in-situ racemization of the slower-reacting enantiomer with a highly enantioselective reaction, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com Applying this to the resolution of racemic this compound in a continuous flow setup would be a significant step towards a more sustainable and scalable manufacturing process. mdpi.com
Computational Design of Novel Fluorinated Allylic Alcohol Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and catalyst design. rsc.orgchapman.edu Future research will increasingly leverage these tools to design novel derivatives of this compound with specific, tailored reactivity and biological activity.
Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms and transition state geometries, guiding the rational design of catalysts and substrates for improved selectivity. nih.govrsc.org For instance, computational studies can help to understand the subtle electronic and steric interactions that govern enantioselectivity in catalytic reactions. nih.gov This knowledge can then be used to design new ligands or catalysts with enhanced performance.
Furthermore, computational methods can be used to predict the pharmacological properties of new derivatives. chapman.edu By modeling the interactions of designed molecules with biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. chapman.edu This in silico screening can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. The design of fluorinated derivatives with specific pH-dependent binding properties is one such example of how computational tools can guide the development of more targeted therapeutics. chapman.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
